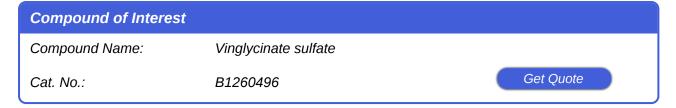


Utilizing vinglycinate sulfate to induce apoptosis in laboratory settings

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Application Notes: Utilizing Vinglycinate Sulfate to Induce Apoptosis

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Introduction

Vinglycinate Sulfate is a novel, potent, small-molecule compound developed for the targeted induction of apoptosis, or programmed cell death, in cancer cell lines. Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] Therapeutic strategies aimed at inducing apoptosis in malignant cells are a cornerstone of modern oncology research.[1] These application notes provide a detailed overview of the hypothesized mechanism of action for Vinglycinate Sulfate and standardized protocols for its use in laboratory settings to study apoptotic pathways.

Hypothesized Mechanism of Action

Vinglycinate Sulfate is proposed to induce apoptosis primarily through the intrinsic (or mitochondrial) pathway.[1][2][3] This process is initiated by intracellular stresses, leading to changes in the mitochondrial membrane.[4] The proposed cascade of events is as follows:

 Cellular Stress and p53 Activation: Vinglycinate Sulfate treatment leads to cellular stress, activating the tumor suppressor protein p53.[2]



- Modulation of Bcl-2 Family Proteins: Activated p53 upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[3] This shifts the balance in favor of apoptosis.
- Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane.
- Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][5]
- Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to the
 apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the
 apoptosome.[1][3][5] The apoptosome then recruits and activates initiator caspase-9.
- Execution of Apoptosis: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[5] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.

Data Presentation

The following tables present hypothetical data from studies on the effect of **Vinglycinate Sulfate** on a model cancer cell line (e.g., HeLa cells).

Table 1: Dose-Response of Vinglycinate Sulfate on HeLa Cell Viability



Vinglycinate Sulfate (μM)	Cell Viability (%) (Mean ± SD, n=3)
0 (Vehicle Control)	100.0 ± 4.5
1	85.2 ± 5.1
5	62.7 ± 4.8
10	49.5 ± 3.9
25	28.1 ± 3.5
50	15.3 ± 2.8
IC50 Value	~10 µM

Table 2: Quantification of Apoptosis by Annexin V / Propidium Iodide Staining

HeLa cells were treated for 24 hours. Cell populations were quantified using flow cytometry.[6] [7][8][9]

Treatment	Viable Cells (%) (Annexin V- / PI-)	Early Apoptotic (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Vehicle Control	95.1 ± 2.1	2.5 ± 0.8	2.4 ± 0.7
Vinglycinate Sulfate (10 μM)	48.3 ± 3.5	35.8 ± 2.9	15.9 ± 1.8
Vinglycinate Sulfate (25 μM)	25.6 ± 2.8	48.1 ± 4.1	26.3 ± 3.2

Table 3: Caspase-9 and Caspase-3/7 Activity

HeLa cells were treated for 12 hours. Caspase activity was measured using a luminogenic substrate assay and expressed as fold change relative to the vehicle control.



Treatment	Caspase-9 Activity (Fold Change)	Caspase-3/7 Activity (Fold Change)
Vehicle Control	1.0 ± 0.15	1.0 ± 0.2
Vinglycinate Sulfate (10 μM)	4.8 ± 0.5	6.2 ± 0.7
Vinglycinate Sulfate (25 μM)	8.1 ± 0.9	11.5 ± 1.3

Experimental Protocols Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of **Vinglycinate Sulfate** on a chosen cell line.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
- Compound Treatment: Prepare serial dilutions of **Vinglycinate Sulfate** in culture medium. Remove the old medium from the wells and add 100 μL of the compound dilutions. Include a vehicle-only control (e.g., DMSO or PBS).
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubation: Incubate for 3-4 hours at 37°C until formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.



Protocol 2: Apoptosis Quantification by Annexin V/PI Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.[6][7] [8]

- Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in a 6-well plate. After 24 hours, treat with **Vinglycinate Sulfate** at the desired concentrations.[10]
- Cell Harvesting: After the treatment period (e.g., 24 hours), collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cell pellet twice with cold PBS.
- Resuspension: Resuspend the cells in 100 μL of 1X Annexin V Binding Buffer.
- Staining: Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) solution.
 Gently vortex the cells.
- Incubation: Incubate for 15 minutes at room temperature in the dark.[7][9]
- Analysis: Add 400 μL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic or necrotic cells are Annexin V+/PI+.[11]

Protocol 3: Caspase Activity Assay (Luminogenic)

This protocol measures the activity of key caspases in the apoptotic cascade.[12]

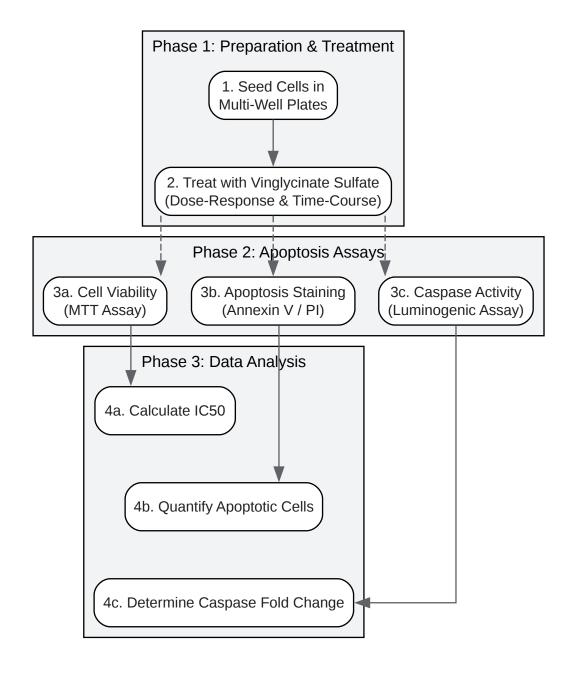
- Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line. Treat with Vinglycinate Sulfate for the desired time (e.g., 6, 12, or 24 hours).
- Reagent Preparation: Prepare the luminogenic caspase substrate (e.g., a substrate for caspase-9 or caspase-3/7) according to the manufacturer's instructions.



- Lysis and Substrate Addition: Add the caspase reagent directly to the wells. This reagent typically contains both a cell lysis buffer and the caspase substrate.
- Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measurement: Measure the luminescence using a plate-reading luminometer.
- Analysis: Normalize the results to cell number or protein concentration if necessary and express the data as a fold change relative to the vehicle control.

Mandatory Visualizations

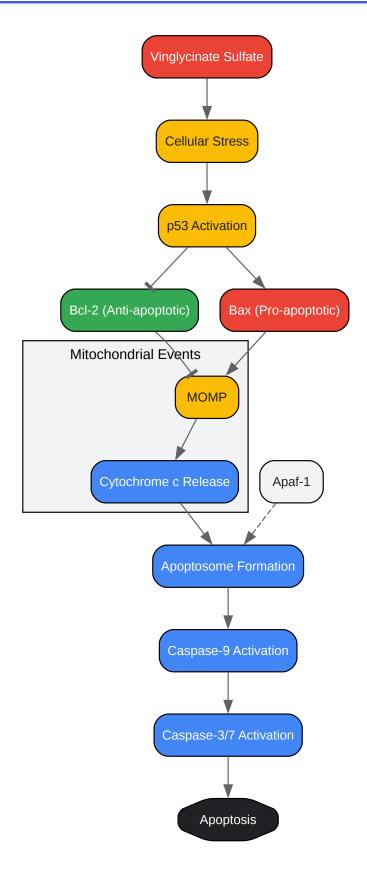




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Caption: Experimental workflow for assessing Vinglycinate Sulfate-induced apoptosis.





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Caption: Hypothesized signaling pathway for Vinglycinate Sulfate-induced apoptosis.



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